molecular formula C13H18N2O3 B8376275 Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate

Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate

Cat. No. B8376275
M. Wt: 250.29 g/mol
InChI Key: CKVIHVMGVLZFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-carbamoyl-2-methyl-5-(propan-2-ylamino)benzoate

InChI

InChI=1S/C13H18N2O3/c1-7(2)15-11-6-9(13(17)18-4)8(3)5-10(11)12(14)16/h5-7,15H,1-4H3,(H2,14,16)

InChI Key

CKVIHVMGVLZFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)NC(C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-cyano-5-(isopropylamino)-2-methylbenzoate (224 mg, 0.96 mmol) was dissolved in DMSO (2 mL) and cooled in a cold water bath. 30% Aqueous hydrogen peroxide (0.2 mL) and potassium carbonate (42.6 mg, 0.31 mmol) was added, and the mixture was stirred at ambient temperature for 1 h. The reaction mixture was partitioned between ethyl acetate and 10% aqueous lithium chloride. The aqueous portion was extracted with ethyl acetate. The combined organic portion was dried over sodium sulfate, then filtered and concentrated to a yellow oil which was purified by column chromatography (silica gel, 15-30% ethyl acetate in hexanes to afford methyl 4-aminocarbonyl-5-(isopropylamino)-2-methylbenzoate (202 mg, 0.81 mmol, 83% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.35 (d, 1H), 7.26 (d, 1H), 7.24-7.22 (m, 2H), 5.70 (br s, 1H), 3.90 (s, 3H), 3.75-3.68 (m, 1H), 2.42 (s, 3H), 1.26-1.24 (m, 6H); MS (EI) for C13H18N2O3: 251 (MH+).
Name
Methyl 4-cyano-5-(isopropylamino)-2-methylbenzoate
Quantity
224 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
42.6 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.